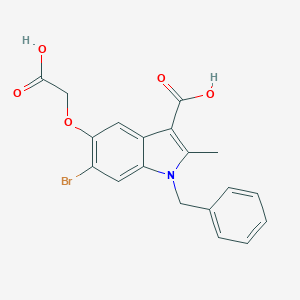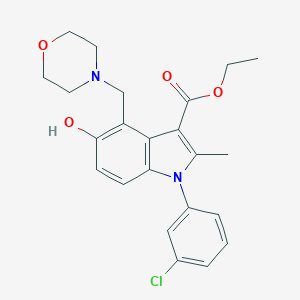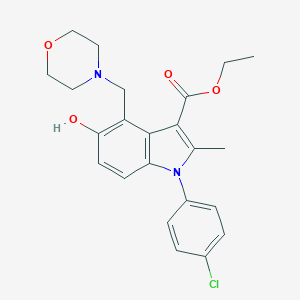![molecular formula C15H12F3NO B271506 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271506.png)
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of excitatory amino acid transporters (EAATs) and has been used to study the role of glutamate transporters in various neurological disorders.
作用機序
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide acts as a non-competitive inhibitor of EAATs by binding to the glutamate binding site of the transporter. This prevents the uptake of glutamate into the presynaptic neuron, leading to an increase in extracellular glutamate concentration. The excess glutamate can then activate postsynaptic glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to induce seizures and neuronal damage in animal models. It can also cause changes in synaptic plasticity and impair learning and memory. However, 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have neuroprotective effects in certain conditions, such as ischemic stroke.
実験室実験の利点と制限
One advantage of 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is its potency and specificity for EAATs, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. However, its neurotoxic effects can also limit its use in certain experiments. Additionally, 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is not suitable for in vivo experiments due to its poor bioavailability and rapid metabolism.
将来の方向性
Future research using 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide could focus on developing more potent and selective EAAT inhibitors with fewer neurotoxic effects. Additionally, 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide could be used to study the role of EAATs in other neurological disorders, such as traumatic brain injury and multiple sclerosis. Finally, 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide could be used in combination with other drugs to develop new treatments for neurological disorders.
合成法
The synthesis of 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-bromoanisole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then reacted with methylamine to yield 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide. The entire process is carried out under controlled conditions to ensure the purity and quality of the final product.
科学的研究の応用
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research to study the role of EAATs in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It is a potent inhibitor of EAATs, which are responsible for the uptake of glutamate, the main excitatory neurotransmitter in the brain. By inhibiting EAATs, 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide can increase the extracellular concentration of glutamate, leading to excitotoxicity and neuronal damage.
特性
製品名 |
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
|---|---|
分子式 |
C15H12F3NO |
分子量 |
279.26 g/mol |
IUPAC名 |
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H12F3NO/c1-10-4-2-5-11(8-10)14(20)19-13-7-3-6-12(9-13)15(16,17)18/h2-9H,1H3,(H,19,20) |
InChIキー |
ZGMBOJMNVGPYIL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)

![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
![3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)
